Ethyl 2-phenylbutyrate
Description
Ethyl 2-phenylbutyrate (CAS 119-43-7, C₁₂H₁₆O₂, molecular weight 192.25 g/mol) is an ester derivative of butyric acid with a phenyl substituent at the α-carbon position. Structurally, it consists of an ethyl ester group linked to a 2-phenylbutanoic acid backbone. This compound typically presents as a pale yellow or colorless liquid and is primarily utilized as an intermediate in pharmaceutical and pesticide synthesis . Its enantiomeric form, (R)-ethyl 2-phenylbutyrate, has been synthesized with high enantiomeric purity (99% ee) for applications in asymmetric catalysis and chiral drug development .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUFLLBRNCOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861752 | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-43-7 | |
| Record name | Ethyl α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |
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| Record name | Ethyl 2-phenylbutyrate | |
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| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
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| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
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| Record name | Ethyl 2-phenylbutyrate | |
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Mechanism of Action
Target of Action
Ethyl 2-phenylbutanoate, also known as 2-Phenylbutyric acid, ethyl ester or Ethyl 2-phenylbutyrate, is a chemical compound with the molecular formula C12H16O2It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors, which are important drugs for preventing the formation of angiotensin II and lowering blood pressure.
Mode of Action
It’s known that it undergoes biocatalytic asymmetric reduction to form ®-2-hydroxy-4-phenylbutanoate (r-hpbe) with carbonyl reductases. This reduction process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity.
Biochemical Pathways
The biochemical pathway involved in the action of Ethyl 2-phenylbutanoate is the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to ®-HPBE. This process is facilitated by carbonyl reductases, and the resulting ®-HPBE is a useful intermediate for the synthesis of various anti-hypertension drugs.
Pharmacokinetics
The biocatalytic reduction process it undergoes suggests that its bioavailability could be influenced by factors such as the efficiency of the carbonyl reductases and the conditions of the bioreactor.
Result of Action
The result of the action of Ethyl 2-phenylbutanoate is the production of ®-HPBE, a key intermediate for the synthesis of ACE inhibitors. These inhibitors are important drugs for preventing the formation of angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure.
Action Environment
The action of Ethyl 2-phenylbutanoate is influenced by the environment in which it is processed. For instance, the efficiency of its reduction to ®-HPBE can be enhanced by optimizing the conditions of the bioreactor, such as temperature and substrate loading. Moreover, the stereoselectivity and catalytic efficiency of the carbonyl reductases can be improved through structure-guided rational design.
Biochemical Analysis
Biochemical Properties
Ethyl 2-phenylbutanoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases. This reaction is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity.
Cellular Effects
It is known that its reduction product, ®-2-hydroxy-4-phenylbutanoate, is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are important drugs used for the treatment of hypertension and heart failure, suggesting that Ethyl 2-phenylbutanoate may indirectly influence cell signaling pathways, gene expression, and cellular metabolism related to these conditions.
Molecular Mechanism
The molecular mechanism of Ethyl 2-phenylbutanoate primarily involves its reduction to ®-2-hydroxy-4-phenylbutanoate. This reaction is facilitated by carbonyl reductases, which bind to Ethyl 2-phenylbutanoate and catalyze its reduction. The resulting product can then interact with other biomolecules, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-phenylbutanoate can change over time. For example, its reduction to ®-2-hydroxy-4-phenylbutanoate is a time-dependent process. Over time, the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the dosage of its reduction product, ®-2-hydroxy-4-phenylbutanoate, can influence the efficacy of ACE inhibitors
Metabolic Pathways
Ethyl 2-phenylbutanoate is involved in the metabolic pathway leading to the production of ®-2-hydroxy-4-phenylbutanoate. This pathway involves the enzyme carbonyl reductase, which catalyzes the reduction of Ethyl 2-phenylbutanoate. The resulting product can then participate in further metabolic reactions.
Biological Activity
Ethyl 2-phenylbutyrate (EPB) is a synthetic compound with notable biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores its biological activity, focusing on its enzymatic interactions, inhibitory effects, and applications in drug synthesis.
Chemical Formula: CHO
CAS Number: 119-43-7
This compound is characterized by its ester functional group and a phenyl ring, contributing to its unique chemical reactivity and biological properties.
Inhibition of Cyclooxygenase Enzymes
EPB has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes has implications for the development of anti-inflammatory drugs. In studies, EPB demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .
Asymmetric Reduction of Ethyl 2-Oxo-4-Phenylbutyrate
One of the prominent applications of EPB is in the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to produce ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB), an important chiral intermediate for pharmaceuticals such as ACE inhibitors. Recent studies have highlighted various biocatalytic systems that enhance the conversion rates and enantiomeric excesses of these reactions.
Table 1: Summary of Biocatalytic Performance
| Biocatalyst Type | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|
| Baker's Yeast | 48.3 | 94.4 |
| CpCR-SpyCatcher-GDH Complex | 99.9 | >99.9 |
| Free Enzymes | 41.5 | 85.0 |
Data sourced from various studies on biocatalysis involving EPB .
The use of engineered bi-enzyme self-assembly clusters (BESCs), such as the CpCR-SpyCatcher-GDH complex, has shown remarkable improvements in both conversion rates and enantiomeric selectivity compared to traditional methods .
Case Studies
- Microbial Reduction Studies :
- Thermosensitive Ionic Liquids :
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-phenylbutyrate is a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting metabolic disorders. Its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, are utilized in the production of angiotensin-converting enzyme inhibitors, which are vital for treating hypertension and heart failure. Research indicates that structure-guided evolution of carbonyl reductase has significantly improved the efficiency of synthesizing these intermediates, achieving high substrate loading and stereoselectivity .
Case Study: Synthesis of Angiotensin-Converting Enzyme Inhibitors
A study demonstrated the efficient biosynthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate using engineered carbonyl reductase from Gluconobacter oxydans. The engineered variants showed up to a 37-fold increase in catalytic efficiency, producing the desired compound with over 99% enantiomeric excess, highlighting its potential in pharmaceutical manufacturing .
Flavoring and Fragrance Industry
This compound is recognized for its pleasant aroma, making it a valuable ingredient in flavoring and fragrance formulations. It serves as a natural alternative to synthetic flavor compounds, enhancing the sensory attributes of various products.
Application in Food Products
The compound is used as a food additive to enhance flavor profiles in diverse culinary applications. Its safety and effectiveness have been well-documented, making it a preferred choice among food manufacturers seeking natural ingredients .
Cosmetic Applications
In the cosmetic industry, this compound is incorporated into skincare formulations due to its moisturizing properties. It improves skin hydration and texture while appealing to consumers who prefer natural beauty products.
Research Insights
Studies have shown that incorporating this compound into cosmetic formulations can enhance product performance by improving skin feel and hydration levels .
Biochemical Research
This compound plays a significant role in biochemical research, particularly in studies investigating enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes and developing new biocatalytic methods.
Kinetic Resolution Studies
Research has focused on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate using various lipases as catalysts. These studies emphasize the compound's utility in exploring enzymatic processes and optimizing reaction conditions for better yields .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 2-phenylbutyrate with structurally analogous esters, emphasizing differences in substituents, physicochemical properties, applications, and safety profiles.
Structural and Functional Differences
- Ethyl 2-Methylbutyrate vs. This compound : The methyl group in 2-methylbutyrate imparts a fruity aroma (e.g., grapefruit), making it suitable for food flavoring, while the bulkier phenyl group in 2-phenylbutyrate enhances its utility in synthetic chemistry due to steric and electronic effects .
- Ethyl 2-Phenylacetoacetate: The β-keto group introduces keto-enol tautomerism, enabling its use in condensation reactions. However, this reactivity also makes it a controlled precursor in illicit drug synthesis .
- Ethyl (R)-2-Hydroxy-4-Phenylbutyrate : The hydroxyl group at C2 and phenyl group at C4 create a chiral center critical for synthesizing enantiopure pharmaceuticals, such as antihypertensive agents .
Q & A
Q. What are the key physicochemical properties of Ethyl 2-phenylbutyrate, and how do they influence its applications in synthetic chemistry?
this compound (CAS 119-43-7) is a colorless to pale yellow liquid with a molecular weight of 192.25 g/mol, boiling point of ~212°C, and density of 1.075 g/cm³. Its insolubility in water and moderate polarity make it suitable for organic-phase reactions, such as esterification or as a solvent in pharmaceutical intermediate synthesis. Key properties like refractive index (1.503–1.505) and flash point (>110°C) are critical for safety assessments in lab settings .
Q. What synthetic routes are commonly used to prepare this compound in laboratory conditions?
this compound is typically synthesized via esterification of 2-phenylbutyric acid with ethanol under acid catalysis. Alternative methods include nucleophilic substitution reactions, such as the tandem N-alkylation-C-allylation of α-imino esters with organoaluminum reagents, yielding derivatives like ethyl 2-[ethyl(p-methoxyphenyl)amino]-2-phenylbutyrate. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products, as demonstrated by NMR characterization of intermediates .
Q. How is this compound characterized analytically to confirm structural integrity?
Common techniques include gas chromatography-mass spectrometry (GC/MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For example, NMR peaks at δ 0.48–4.46 ppm (alkyl and ester groups) and aromatic proton signals between δ 6.77–7.10 ppm confirm the compound’s backbone. Refractive index and optical rotation measurements (e.g., α = -10° for the R-enantiomer) are used to verify enantiomeric composition .
Advanced Research Questions
Q. What kinetic models describe the enzymatic resolution of this compound derivatives, and how can enantiomeric excess be maximized?
Lipase-catalyzed kinetic resolution (e.g., using Lipase AK) follows a double substrate ping-pong mechanism. Optimal conditions for ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis include 30°C, 100 rpm agitation, and 0.074 mol/L substrate concentration in vinyl acetate. Under these conditions, enantiomeric excess (ee) reaches 99%. The model’s validity is confirmed by aligning experimental data with theoretical rate equations .
Q. How can enantiomeric purity of this compound be quantified, and what are the limitations of current methodologies?
Chiral HPLC and polarimetry are standard for ee determination. However, GC/MS with chiral columns offers higher sensitivity for trace impurities. Challenges include peak overlapping in complex mixtures and solvent interference. Recent studies highlight the use of derivatization agents (e.g., trifluoroacetic anhydride) to enhance volatility and resolution in GC analyses .
Q. What mechanistic insights guide the optimization of this compound derivatives in asymmetric catalysis?
The compound’s phenyl and ester groups act as electron-withdrawing moieties, influencing transition states in asymmetric reactions. For instance, in palladium-catalyzed allylic alkylation, steric hindrance from the phenyl group dictates regioselectivity. Computational modeling (DFT) paired with kinetic isotope effect studies can validate proposed mechanisms and guide catalyst design .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its low water solubility and organic nature, spills should be managed using absorbents (e.g., vermiculite) and neutralized with 5% acetic acid. Personal protective equipment (gloves, goggles) is mandatory. Stability tests indicate ≥2-year shelf life at -20°C, but degradation products (e.g., phenylacetic acid) must be monitored via periodic GC analysis .
Methodological Considerations
- Statistical Reporting : Follow guidelines from Pharmaceutical Research (2021): Report means ± SD with ≤3 significant figures. Use ANOVA for multi-condition comparisons (e.g., enzymatic resolution efficiency across temperatures) .
- Primary Data Handling : Raw datasets (e.g., NMR spectra, kinetic curves) should be archived in appendices, with processed data (normalized rates, ee values) in the main text to maintain clarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
